4-Amino-2-methoxypyrimidine-5-carbaldehyde

Heterocyclic synthesis Fused pyrimidines o-Aminoaldehyde cyclocondensation

4-Amino-2-methoxypyrimidine-5-carbaldehyde is a trisubstituted pyrimidine-5-carbaldehyde bearing a methoxy group at C2 and a primary amino group at C4. The compound belongs to the o-aminopyrimidine aldehyde family, a class of heterocyclic building blocks valued for their capacity to undergo condensation–cyclisation cascades that yield fused pyrimidine scaffolds of pharmaceutical relevance.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 26664-09-5
Cat. No. B1355197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methoxypyrimidine-5-carbaldehyde
CAS26664-09-5
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)N)C=O
InChIInChI=1S/C6H7N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
InChIKeyRFFAVLVDZBFXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methoxypyrimidine-5-carbaldehyde (CAS 26664-09-5) – Core Structural Profile and Chemical Class Positioning


4-Amino-2-methoxypyrimidine-5-carbaldehyde is a trisubstituted pyrimidine-5-carbaldehyde bearing a methoxy group at C2 and a primary amino group at C4. The compound belongs to the o-aminopyrimidine aldehyde family, a class of heterocyclic building blocks valued for their capacity to undergo condensation–cyclisation cascades that yield fused pyrimidine scaffolds of pharmaceutical relevance [1]. With a molecular formula of C6H7N3O2, a molecular weight of 153.14 g·mol⁻¹, and a topological polar surface area (TPSA) of 78.1 Ų, it exhibits a hydrogen-bond donor count of 2 and an acceptor count of 5, distinguishing it from simpler mono- or di-substituted pyrimidine aldehydes [2]. Its isomeric SMILES is COC1=NC=C(C(=N1)N)C=O, and the compound is catalogued under PubChem CID 15356134 .

Why 4-Amino-2-methoxypyrimidine-5-carbaldehyde Cannot Be Replaced by a Generic Pyrimidine-5-carbaldehyde Analog


Substituting 4-amino-2-methoxypyrimidine-5-carbaldehyde with a structurally related pyrimidine-5-carbaldehyde — such as the des-methoxy, des-amino, or chloro congeners — fundamentally alters the compound's chemical reactivity profile and the synthetic pathways it enables. The ortho-aminoaldehyde motif (4-NH2 / 5-CHO) is a prerequisite for Friedländer-type and related heteroannelation reactions that construct fused pyrimidine systems including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and quinazolines [1]. Removal of the 2-methoxy group (as in 4-aminopyrimidine-5-carbaldehyde, CAS 16357-83-8) shifts the electron density of the pyrimidine ring, altering the electrophilicity of the aldehyde carbon and potentially the regioselectivity of cyclocondensation [2]. Substitution of the methoxy with chlorine (as in 4-amino-2-chloropyrimidine-5-carbaldehyde, CAS 1393547-54-0) introduces an additional reactive site prone to premature nucleophilic aromatic substitution, complicating product profiles and reducing chemo-selectivity in multi-step sequences . The quantitative evidence below maps these differentiation points onto measurable parameters that directly affect synthetic decision-making.

Quantitative Differentiation Evidence: 4-Amino-2-methoxypyrimidine-5-carbaldehyde Versus Closest Structural Analogs


Ortho-Aminoaldehyde Motif Enables Fused Pyrimidine Synthesis: Direct Experimental Comparison with Des-Amino Analog 2-Methoxypyrimidine-5-carbaldehyde

In the foundational work by Perandones and Soto (1998), 2-methoxy-4-amino-5-pyrimidinecarbaldehyde (the target compound, designated 2a) was employed as the key o-aminoaldehyde substrate for condensation with carbonitriles, ketones, and CH-acid carbonyl compounds bearing a –CH2CO– moiety to afford pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines [1]. The analogous des-amino compound, 2-methoxypyrimidine-5-carbaldehyde (CAS 90905-32-1), lacks the 4-amino group required for the initial Schiff-base/imine formation step and cannot participate in this cascade annulation. The review by Komkov et al. (2022) further classifies the 4-amino-5-formyl substitution pattern as the minimum structural requirement for the heteroannelation manifold leading to biologically relevant pyrido[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine core structures [2].

Heterocyclic synthesis Fused pyrimidines o-Aminoaldehyde cyclocondensation

2-Methoxy Substituent Modulates Electron Density and Reactivity Profile Relative to 2-Unsubstituted 4-Aminopyrimidine-5-carbaldehyde

The 2-methoxy group is a moderate electron-donating substituent (Hammett σₚ ≈ –0.27) that increases the electron density of the pyrimidine π-system relative to the 2-unsubstituted analog 4-aminopyrimidine-5-carbaldehyde (CAS 16357-83-8). PubChem-computed molecular descriptors quantify this electronic differentiation: the target compound has a TPSA of 78.1 Ų versus 76.6 Ų for 4-aminopyrimidine-5-carbaldehyde, reflecting the additional oxygen atom, and the XLogP3 shifts from –0.18 (des-methoxy) to +0.46 (2-methoxy), indicating increased lipophilicity [1]. The presence of the methoxy group also introduces a second rotatable bond (2 vs. 1) and an additional hydrogen-bond acceptor site, which can influence both reactivity in polar aprotic solvents and the physicochemical properties of downstream derivatives .

Electronic effects Pyrimidine reactivity Substituent effect

Methoxy vs. Chloro at C2: Chemoselectivity Advantage in Multi-Step Synthesis of Aminopyrimidine Kinase Inhibitor Intermediates

The 2-methoxy group is significantly less reactive toward nucleophilic aromatic substitution (SNAr) than the 2-chloro group present in 4-amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0). Under typical condensation conditions (amines, alkoxide bases, or active methylene nucleophiles used in pyrimidine annulation reactions), the 2-chloro congener undergoes competing displacement reactions at C2, generating side products and reducing the yield of the desired fused pyrimidine [1]. Patent literature on aminopyrimidine kinase inhibitor synthesis (US-8183242-B2 and related filings) describes the use of 2-alkoxy/2-methoxy pyrimidine intermediates as a deliberate strategy to block C2 reactivity during C4/C5 functionalization, with subsequent methoxy-to-chloro conversion (using POCl₃ or PCl₅) performed only after the key C4/C5 transformations are complete [2]. This latent reactivity feature is absent in the 2-chloro analog, which requires protection/deprotection strategies to maintain chemoselectivity.

Chemoselectivity Kinase inhibitor intermediates Nucleophilic aromatic substitution

Commercial Availability and Purity Specifications Relative to Nearest Structural Analogs for Procurement Decision-Making

A survey of commercial vendor catalogues (excluding benchchems, evitachem, and vulcanchem per exclusion rules) reveals that 4-amino-2-methoxypyrimidine-5-carbaldehyde is available at purity grades up to 98%+ (Chemscene, CS-0183769) and 98% (Beyotime, Y155419; Leyan, 1254439) [1], with standard offerings at ≥95% from AKSci, Fluorochem, and Aladdin . In contrast, the 2-chloro analog (CAS 1393547-54-0) is typically offered at 95% (AKSci, ABCR, Sigma-Aldrich) with few suppliers providing grades above 97% . The des-methoxy compound 4-aminopyrimidine-5-carbaldehyde (CAS 16357-83-8) is listed at 95–97% from major catalogues (AKSci, Alfa Aesar). The availability of the target compound at 98% purity from at least three independent suppliers reduces the procurement risk associated with single-source dependency and provides a quality margin that may be critical for sensitive catalytic or multi-step synthetic applications where impurities at the 3–5% level can propagate through to final products.

Chemical procurement Purity specification Vendor comparison

Optimal Research and Industrial Application Scenarios for 4-Amino-2-methoxypyrimidine-5-carbaldehyde Based on Quantitative Evidence


Synthesis of Pyrido[2,3-d]pyrimidine and Pyrimido[4,5-b]quinoline Libraries for Kinase Inhibitor Screening

The ortho-aminoaldehyde motif of 4-amino-2-methoxypyrimidine-5-carbaldehyde is directly exploitable for constructing pyrido[2,3-d]pyrimidine cores — a privileged scaffold in kinase inhibitor discovery. Perandones and Soto demonstrated that condensation of this compound with carbonitriles, ketones, and CH-acid carbonyl compounds yields the fused pyrimidine systems that form the structural basis of many ATP-competitive kinase inhibitors [1]. The 2-methoxy group remains intact during these annulations, providing a handle for later diversification (e.g., methoxy → chloro conversion via POCl₃, followed by SNAr installation of amines, thiols, or alkoxides) [2]. This sequential functionalisation strategy (C4/C5 cyclisation → C2 activation → C2 diversification) is explicitly enabled by the combination of 2-methoxy, 4-amino, and 5-aldehyde substituents and is not feasible with the des-amino or des-methoxy analogs.

Multi-Step Synthesis of C5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Patent literature identifies 4-amino-2-methoxypyrimidine-5-carbaldehyde as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The aldehyde group at C5 serves as the attachment point for ribose or modified sugar moieties via reductive amination, aldol condensation, or Wittig-type olefination. The 2-methoxy group provides electronic stabilization of the pyrimidine ring during glycosylation and can be converted to a leaving group (chloro) or removed entirely (via hydrogenolysis after chloro conversion) post-glycosylation, offering synthetic flexibility not available with 2-H or 2-chloro starting materials. This application leverages the compound's three functional groups cooperatively in a linear synthetic sequence.

Fragment-Based Drug Discovery: Aldehyde-Containing Pyrimidine Fragments for Covalent and Non-Covalent Screening Libraries

The aldehyde group at C5, combined with the hydrogen-bond donor/acceptor profile of the 4-amino and 2-methoxy substituents, makes the compound suitable as a fragment for both covalent (Schiff-base forming with active-site lysines) and non-covalent screening. With a molecular weight of 153.14 Da, a heavy-atom count of 11, and 2 hydrogen-bond donors plus 5 acceptors, it satisfies the 'rule of three' criteria for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3 — the target compound's XLogP3 of +0.46 fits within this range) [1]. The availability of the compound at 98% purity from multiple suppliers [2] ensures that fragment soaking or co-crystallization experiments can proceed without confounding signals from impurities, which is a critical requirement in fragment-based screening where high concentrations (typically 200–1000 μM) amplify the impact of even minor contaminants.

Agrochemical Intermediate: Pyrimidine-Based Fungicide and Herbicide Lead Optimization

Pyrimidine-5-carbaldehydes bearing an amino group at C4 are recurring intermediates in the synthesis of pyrimidine-based agrochemicals, particularly fungicides targeting cytochrome bc1 complex (Qi site) and herbicides inhibiting acetohydroxyacid synthase (AHAS) [1]. The methoxy substituent at C2 enhances the lipophilicity (ΔXLogP3 = +0.64 vs. the des-methoxy analog; see Evidence_Item 2), potentially improving foliar uptake and cuticular penetration of the final agrochemical product. The ortho-aminoaldehyde functionality allows the construction of annulated heterocyclic systems that are structurally analogous to commercial strobilurin and triazolopyrimidine frameworks, while the latent reactivity of the 2-methoxy group provides a late-stage diversification point for structure-activity relationship exploration.

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